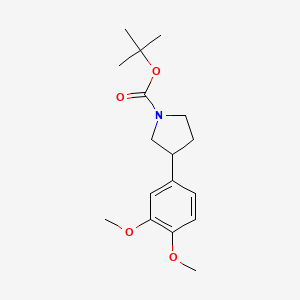
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(3,4-Dimethoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a 3,4-dimethoxyphenyl group attached to the third position of the pyrrolidine ring
准备方法
The synthesis of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with pyrrolidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Protection: The amine is then protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Chemical Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and polymers.
作用机制
The mechanism of action of 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, allowing for selective modification of the pyrrolidine ring. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity towards its target.
相似化合物的比较
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds such as:
1-Boc-3-phenylpyrrolidine: Lacks the methoxy groups on the phenyl ring, which may result in different electronic and steric properties.
1-Boc-3-(4-methoxyphenyl)pyrrolidine: Has a single methoxy group, which may affect its reactivity and binding properties.
1-Boc-3-(3,4-dihydroxyphenyl)pyrrolidine: Contains hydroxyl groups instead of methoxy groups, leading to different hydrogen bonding interactions and solubility.
The uniqueness of this compound lies in the presence of two methoxy groups, which can influence its chemical reactivity and interactions with biological targets.
属性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-13(11-18)12-6-7-14(20-4)15(10-12)21-5/h6-7,10,13H,8-9,11H2,1-5H3 |
InChI 键 |
OFYIYHBOWBGLRE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)


![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)


![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)
![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![2-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13679736.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)
